molecular formula C16H17ClN4O2S2 B2955412 3-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 1421516-52-0

3-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2955412
CAS No.: 1421516-52-0
M. Wt: 396.91
InChI Key: SGNAKXHHIGGBCW-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

Condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . This reaction involves the formation of a hydrazone intermediate, followed by cyclization .


Molecular Structure Analysis

The molecular structure of 3,5-dimethylpyrazole is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

3,5-Dimethylpyrazole is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 96.1304 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Pyrazolyl benzenesulfonamide derivatives, including compounds similar to the one , have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds showed promising anti-inflammatory activity, surpassing indomethacin in some assays, and demonstrated selective inhibitory activity towards COX-2 enzyme. They also exhibited superior gastrointestinal safety profiles and substantial antibacterial activity against Escherichia coli and Staphylococcus aureus (Bekhit et al., 2008).

Anticancer and Anti-HCV Agents

  • Novel derivatives of this compound class have been synthesized and tested for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. One specific compound demonstrated promising anticancer activity against human tumor cell lines and did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Antitumor Evaluation

  • A series of indeno[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and related pharmacophores have been synthesized and subjected to antitumor screening. Several compounds showed promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).

Antidiabetic Agents

  • Fluorinated pyrazoles and benzenesulfonylurea derivatives have been prepared as hypoglycemic agents. These compounds showed significant antidiabetic activity, and their structure–activity relationships endorse them as potential leads for future drug discovery (Faidallah et al., 2016).

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, some pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards of 3,5-dimethylpyrazole are not specifically mentioned, but it’s always important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research into 3,5-dimethylpyrazole and its derivatives could involve further exploration of their pharmacological effects, as well as their potential uses in coordination chemistry .

Properties

IUPAC Name

3-chloro-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S2/c1-11-8-12(2)21(20-11)16-19-14(10-24-16)6-7-18-25(22,23)15-5-3-4-13(17)9-15/h3-5,8-10,18H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNAKXHHIGGBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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